molecular formula C10H7F3O B8067367 1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B8067367
M. Wt: 200.16 g/mol
InChI Key: GKMPBRUYMDCMAK-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Ethynyl group (-C≡CH) at position 1, enabling cross-coupling reactions (e.g., Sonogashira) and serving as a reactive handle for functionalization.
  • Methoxy group (-OCH₃) at position 2, an electron-donating substituent that influences aromatic electrophilic substitution patterns.
  • Trifluoromethyl group (-CF₃) at position 3, a strong electron-withdrawing group that enhances solubility in nonpolar media and stabilizes negative charge density.

This unique combination of substituents creates a polarized electronic environment on the benzene ring, making it valuable in pharmaceuticals, agrochemicals, and materials science, particularly in applications requiring tailored reactivity or solubility .

Properties

IUPAC Name

1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMPBRUYMDCMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have highlighted the potential of compounds containing the trifluoromethyl group as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. For example, modifications to similar scaffolds have shown promising results in inhibiting IL-1β release with high potency (IC50 values in the low micromolar range) while maintaining selectivity against other inflammasomes . The incorporation of 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene into novel drug candidates could enhance their therapeutic profiles against inflammatory conditions.

Anticancer Activity

Trifluoromethylated compounds have been explored for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl group can influence the interaction of these compounds with biological targets. Studies indicate that similar structures can induce apoptosis in cancer cells, suggesting that 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene may possess similar bioactivity .

Agrochemicals

The incorporation of trifluoromethyl groups in agrochemicals has been shown to enhance biological activity and environmental stability. Compounds with this functional group are often more lipophilic, improving their ability to penetrate plant tissues and interact with biological pathways. Research indicates that derivatives of 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene could serve as effective herbicides or fungicides due to these properties .

Polymer Chemistry

In materials science, compounds like 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene are utilized as building blocks for advanced materials. Their ability to undergo polymerization reactions allows for the development of new materials with tailored properties. For instance, studies have demonstrated that polymers synthesized from trifluoromethylated monomers exhibit improved thermal stability and mechanical strength compared to their non-fluorinated counterparts .

Fluorescent Probes

The unique optical properties of fluorinated compounds make them suitable candidates for use as fluorescent probes in biological imaging. The incorporation of 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene into fluorescent systems could enhance signal intensity and stability under physiological conditions, facilitating advanced imaging techniques .

Case Studies and Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotent NLRP3 inhibitors with IC50 ~ 2 μM
AgrochemicalsEnhanced herbicidal activity
Materials ScienceImproved thermal stability in polymers
Fluorescent ProbesIncreased signal intensity in imaging

Mechanism of Action

The mechanism by which 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents (Positions) Key Reactivity Features Stability Considerations
1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene -C≡CH (1), -OCH₃ (2), -CF₃ (3) Ethynyl enables cross-coupling; methoxy directs electrophilic substitution to para/ortho positions; CF₃ enhances electron deficiency. Ethynyl may oxidize under harsh conditions.
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene -OCH₂OCH₃ (1), -CF₃ (3) Methoxymethoxy is hydrolytically labile; CF₃ stabilizes intermediates in SNAr reactions. Prone to acid-catalyzed cleavage of ether.
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene -CF₂CF₃ (1), -CF₃ (3) Electron-deficient due to dual CF₃ groups; inert in cross-coupling but reactive in fluorophilic interactions. High thermal stability due to fluorination.
1-Ethyl-3-(trifluoromethyl)benzene -CH₂CH₃ (1), -CF₃ (3) Ethyl group is electron-donating, countering CF₃’s electron withdrawal; limited utility in coupling reactions. Stable under standard storage conditions.
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene -OCH₃ (1), -CH=CH-C₆H₄NO₂ (3) Nitro group enhances electrophilicity; ethenyl enables conjugation for optoelectronic applications. Photoinstability due to nitro group.

Research Findings and Industrial Relevance

  • Pharmaceuticals : The ethynyl group enables click chemistry for drug-target conjugation, a feature absent in ethyl or methoxymethoxy analogs .
  • Materials Science : In perovskite solar cells, trifluoromethyl benzene derivatives () improve film uniformity, but the target compound’s ethynyl group could enhance charge transport in conductive polymers.

Biological Activity

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene, an organic compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug discovery. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its unique chemical properties and biological interactions.

Functional Group Effect on Activity
EthenylEnhances reactivity in synthesis
MethoxyParticipates in hydrogen bonding
TrifluoromethylIncreases lipophilicity and stability

The mechanism of action for 1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their bioavailability and metabolic stability. This compound can interact with enzymes and receptors, influencing various biological pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of 1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant antiproliferative activity against human colon adenocarcinoma and other cancer types .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial efficacy against bacterial strains. Some studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as therapeutic agents against resistant bacterial strains .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of 1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene and its derivatives:

  • Study on Anticancer Activity : A study evaluated the effects of a related compound on human lung adenocarcinoma cells, reporting significant reductions in cell viability at specific concentrations .
  • Antimicrobial Evaluation : Another study tested various derivatives against E. faecalis and P. aeruginosa, finding that some compounds exhibited strong antibacterial activity with inhibition zones comparable to established antibiotics .

Research Findings

Recent research has focused on synthesizing novel derivatives of 1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, including alkylation methods under basic conditions. These methods aim to optimize yield and purity while adhering to green chemistry principles.
  • Biological Testing : Ongoing studies are assessing the structure-activity relationship (SAR) of synthesized derivatives to identify modifications that enhance their therapeutic potential .

Q & A

Q. Key Considerations :

  • Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI as co-catalyst for efficient coupling .
  • Monitor reaction progress via GC-MS or TLC to avoid over-halogenation byproducts .

How can the electronic effects of the trifluoromethyl and methoxy substituents be computationally modeled?

Basic Research Question
Density Functional Theory (DFT) is ideal for analyzing substituent effects:

Geometry Optimization : Use B3LYP/6-31G(d) to optimize the molecular structure, focusing on bond angles and electron density distribution .

Electrostatic Potential Maps : Generate maps to visualize electron-withdrawing (CF₃) and electron-donating (OCH₃) effects. The trifluoromethyl group induces strong σ-withdrawal, while methoxy exerts resonance donation .

Hammett Parameters : Calculate substituent constants (σₘ, σₚ) to predict reactivity in electrophilic substitution or cross-coupling reactions .

Validation : Compare computational results with experimental NMR chemical shifts (e.g., deshielding at the CF₃ site) .

What role does the ethynyl group play in cross-coupling reactions for this compound?

Advanced Research Question
The ethynyl group serves as a versatile handle for constructing conjugated systems:

Sonogashira Coupling : React with aryl halides to form diarylacetylenes, enabling access to π-extended frameworks for optoelectronic materials .

Click Chemistry : Participate in Huisgen cycloaddition with azides (CuAAC) to generate triazole-linked bioconjugates, useful in medicinal chemistry .

Q. Experimental Design :

  • Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and side-product formation.
  • Use ¹H/¹³C NMR to confirm regioselectivity and monitor alkyne proton disappearance (~2.5 ppm) .

How can conflicting spectroscopic data for derivatives be resolved?

Advanced Research Question
Contradictions in NMR or mass spectra often arise from structural isomerism or impurities:

X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., para vs. meta substitution) by determining the crystal structure .

2D NMR Techniques : Employ HSQC and HMBC to assign proton-carbon correlations, distinguishing between CF₃ and OCH₃ proximity effects .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₇F₃O) and rule out isotopic interference from brominated byproducts .

Case Study : For ambiguous NOE signals, variable-temperature NMR can clarify dynamic effects caused by CF₃ group rotation .

What methodologies are recommended for analyzing substituent effects on reaction kinetics?

Advanced Research Question

Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., C-H activation at the ethynyl position) .

Linear Free Energy Relationships (LFER) : Corlate substituent σ values with reaction rates (e.g., Hammett plots for nucleophilic aromatic substitution) .

Time-Resolved Spectroscopy : Use UV-Vis or fluorescence to track intermediates in photochemical reactions involving the ethynyl group .

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